molecular formula C10H10N2O3 B12843499 Ethyl 2-methyloxazolo[5,4-b]pyridine-6-carboxylate

Ethyl 2-methyloxazolo[5,4-b]pyridine-6-carboxylate

Cat. No.: B12843499
M. Wt: 206.20 g/mol
InChI Key: LCLUJIZATPLFLV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyloxazolo[5,4-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired oxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyloxazolo[5,4-b]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyloxazolo[5,4-b]pyridine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-methyloxazolo[5,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyloxazolo[5,4-b]pyridine-6-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxazole ring and ethyl ester group make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

ethyl 2-methyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-3-14-10(13)7-4-8-9(11-5-7)15-6(2)12-8/h4-5H,3H2,1-2H3

InChI Key

LCLUJIZATPLFLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C1)OC(=N2)C

Origin of Product

United States

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